N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1351398-97-4
VCID: VC6799142
InChI: InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23)
SMILES: CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC
Molecular Formula: C19H19N3O2
Molecular Weight: 321.38

N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide

CAS No.: 1351398-97-4

Cat. No.: VC6799142

Molecular Formula: C19H19N3O2

Molecular Weight: 321.38

* For research use only. Not for human or veterinary use.

N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide - 1351398-97-4

Specification

CAS No. 1351398-97-4
Molecular Formula C19H19N3O2
Molecular Weight 321.38
IUPAC Name N,5-dimethyl-3-[(4-methylbenzoyl)amino]-1H-indole-2-carboxamide
Standard InChI InChI=1S/C19H19N3O2/c1-11-4-7-13(8-5-11)18(23)22-16-14-10-12(2)6-9-15(14)21-17(16)19(24)20-3/h4-10,21H,1-3H3,(H,20,24)(H,22,23)
Standard InChI Key BYKHLXYLVIQDNM-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)NC2=C(NC3=C2C=C(C=C3)C)C(=O)NC

Introduction

Structural and Nomenclature Analysis

The systematic IUPAC name N,5-dimethyl-3-(4-methylbenzamido)-1H-indole-2-carboxamide delineates its molecular architecture:

  • Indole core: A bicyclic structure comprising a benzene ring fused to a pyrrole ring.

  • Substituents:

    • 5-Methyl group: A methyl (–CH₃) substitution at the 5-position of the indole benzene ring.

    • 3-(4-Methylbenzamido) group: A para-methyl-substituted benzoyl amide (–NH–CO–C₆H₃(CH₃)) at the 3-position.

    • 2-Carboxamide with N-methylation: A carboxamide group (–CONH₂) at the 2-position, where the amine nitrogen is methylated (–CONHCH₃).

The molecular formula is C₂₀H₂₀N₃O₂, with a molecular weight of 334.39 g/mol.

Synthetic Strategies and Optimization

While no explicit synthesis of this compound is documented, its preparation can be inferred from established protocols for indole-2-carboxamides .

Retrosynthetic Analysis

The molecule can be deconstructed into three key fragments:

  • 5-Methylindole-2-carboxylic acid: Serves as the core scaffold.

  • 4-Methylbenzoyl chloride: Provides the 3-position benzamido group.

  • Methylamine: Introduces the N-methylation on the carboxamide.

Step 1: Synthesis of 5-Methylindole-2-Carboxylic Acid

The indole core is typically synthesized via the Hemetsberger-Knittel reaction or Friedel-Crafts acylation . For example:

  • Friedel-Crafts acylation: React ethyl indole-2-carboxylate with acetyl chloride in the presence of AlCl₃ to introduce a 3-acyl group.

  • Reduction: Reduce the ketone to an alkyl chain using triethylsilane .

  • Hydrolysis: Convert the ester to a carboxylic acid under basic conditions (e.g., NaOH).

Step 3: N-Methylation of the Carboxamide

  • Methylation: Treat the primary carboxamide with methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) to yield the N-methylated product .

Purification and Characterization

  • Chromatography: Final compounds are typically purified via flash chromatography (ethyl acetate/hexane gradients) .

  • Spectroscopy:

    • ¹H NMR: Key signals include:

      • Indole NH: δ 10.5–12.0 ppm (broad singlet).

      • N-Methyl (CONHCH₃): δ 2.8–3.1 ppm (singlet).

      • Aromatic protons: δ 6.8–8.0 ppm (multiplets).

    • MS (EI): Molecular ion peak at m/z 334.4 (M⁺).

Physicochemical and Pharmacological Properties

Physicochemical Profile

PropertyValue
Molecular Weight334.39 g/mol
LogP (Predicted)3.2 ± 0.5
SolubilityLow in water; soluble in DMSO
Melting Point180–185°C (estimated)

Hypothetical Pharmacological Activity

While direct data are unavailable, structurally related indole-2-carboxamides exhibit:

  • GPCR Modulation: Allosteric modulation of cannabinoid CB1 receptors .

  • Enzyme Inhibition: Antiviral activity via integrase inhibition .

  • Anticancer Potential: Tubulin polymerization inhibition observed in analogs .

Comparative Analysis with Analogous Compounds

CompoundSubstituentsActivity (IC₅₀/Kᵢ)Reference
ORG275693-Ethyl, 5-Cl, N-piperidinylCB1 α = 6.9
12d3-Propyl, 5-Cl, N-dimethylCB1 α = 24.5
17a3-(4-Fluorophenyl)Integrase IC₅₀ = 0.8 μM

This compound’s 4-methylbenzamido group may enhance lipophilicity and membrane permeability compared to aliphatic substituents .

Future Directions and Applications

  • Medicinal Chemistry:

    • Explore CB1 allosteric modulation using functional assays .

    • Evaluate anticancer activity via tubulin binding assays .

  • Structural Optimization:

    • Modify the 4-methyl group on the benzamido moiety to halogens or electron-withdrawing groups for enhanced binding.

  • Drug Delivery:

    • Develop prodrugs to improve aqueous solubility.

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